Cas no 5541-89-9 (4-(1H-Indol-3-yl)butan-2-one)

4-(1H-Indol-3-yl)butan-2-one is a versatile indole derivative with significant applications in organic synthesis and pharmaceutical research. Its structure features a butanone moiety linked to the 3-position of an indole ring, offering a reactive ketone group for further functionalization. This compound is particularly valuable as an intermediate in the synthesis of bioactive molecules, including alkaloids and tryptamine derivatives. Its well-defined chemical properties and stability under standard conditions make it suitable for controlled reactions, such as reductive amination or condensation processes. Researchers favor this compound for its consistent purity and compatibility with a range of synthetic methodologies, facilitating efficient scaffold diversification in medicinal chemistry.
4-(1H-Indol-3-yl)butan-2-one structure
4-(1H-Indol-3-yl)butan-2-one structure
Product Name:4-(1H-Indol-3-yl)butan-2-one
CAS No:5541-89-9
MF:C12H13NO
MW:187.237723112106
MDL:MFCD00047198
CID:371706
PubChem ID:246918
Update Time:2025-06-08

4-(1H-Indol-3-yl)butan-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(1H-Indol-3-yl)butan-2-one
    • 1-(Indol-3-yl)Butan-3-One
    • 2-Butanone,4-(1H-indol-3-yl)-
    • 3-(3-Oxobutyl)-1H-indole
    • 4-(1H-Indol-3-yl)-2-butanone
    • 4-(1H-indol-3-yl)butan-2-one(SALTDATA: FREE)
    • HMS557G06
    • CCG-15124
    • SR-01000389839-1
    • 4-(1H-Indol-3-yl)butan-2-one, 95%
    • CDS1_000842
    • DivK1c_001882
    • SR-01000389839-2
    • 4-(1~{H}-indol-3-yl)butan-2-one
    • FT-0616473
    • EU-0066877
    • EN300-333225
    • CHEMBL4518504
    • TS-02638
    • NSC60564
    • SCHEMBL1250315
    • MFCD00047198
    • 5541-89-9
    • AG-777/36178014
    • 4-(1H-indol-3-yl)-butan-2-one
    • AKOS000633341
    • 2-Butanone, 4-(1H-indol-3-yl)-
    • ZJCUUXGLZWBCIL-UHFFFAOYSA-N
    • CS-0246569
    • 3-(3-oxobutyl)-indole
    • SR-01000389839
    • Maybridge1_005594
    • NSC-60564
    • Z276142282
    • DTXSID20289375
    • 9BF
    • STL512352
    • BBL036431
    • DB-017596
    • MDL: MFCD00047198
    • Inchi: 1S/C12H13NO/c1-9(14)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-5,8,13H,6-7H2,1H3
    • InChI Key: ZJCUUXGLZWBCIL-UHFFFAOYSA-N
    • SMILES: O=C(C)CCC1=CNC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 187.10000
  • Monoisotopic Mass: 187.099714
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 32.9

Experimental Properties

  • Density: 1.136
  • Melting Point: 92-97 °C
  • Boiling Point: 356.1 °C at 760 mmHg
  • Flash Point: 177 °C
  • Refractive Index: 1.613
  • PSA: 32.86000
  • LogP: 2.68950

4-(1H-Indol-3-yl)butan-2-one Security Information

  • Hazard Statement: Irritant
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S24/25
  • Hazardous Material Identification: Xi
  • Safety Term:S24/25

4-(1H-Indol-3-yl)butan-2-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 4-(1H-Indol-3-yl)butan-2-one

Introduction to 4-(1H-Indol-3-yl)butan-2-one (CAS No. 5541-89-9)

4-(1H-Indol-3-yl)butan-2-one, identified by its Chemical Abstracts Service (CAS) number 5541-89-9, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a butanone backbone conjugated with an indole moiety, has garnered attention due to its versatile structural framework and potential biological activities. The indole ring, a well-documented pharmacophore, is frequently associated with molecules exhibiting pharmaceutical relevance, while the butanone segment offers opportunities for further functionalization and derivatization. This introduction aims to provide a comprehensive overview of the compound, its chemical properties, synthetic methodologies, and emerging applications in medicinal chemistry.

The structural motif of 4-(1H-Indol-3-yl)butan-2-one combines the electrophilic characteristics of the ketone group with the nucleophilic potential of the indole nitrogen. This duality makes it a valuable intermediate in the synthesis of more complex molecules. The compound’s solubility profile and stability under various conditions further enhance its utility in synthetic protocols. In recent years, advancements in computational chemistry have enabled more precise predictions of its reactivity, aiding in the design of efficient synthetic routes.

One of the most compelling aspects of 4-(1H-Indol-3-yl)butan-2-one is its role as a precursor in the development of biologically active agents. The indole scaffold is prominently featured in numerous drugs on the market, including those targeting neurological disorders, cancer, and infectious diseases. Researchers have leveraged derivatives of this compound to explore novel therapeutic avenues. For instance, studies have demonstrated its utility in generating scaffolds that mimic natural products with known pharmacological effects. The butanone segment provides a handle for introducing additional functional groups, allowing chemists to fine-tune properties such as lipophilicity and metabolic stability.

Recent research has highlighted the compound’s potential in drug discovery through structure-based virtual screening. Computational models have been employed to identify how 4-(1H-Indol-3-yl)butan-2-one interacts with biological targets, such as enzymes and receptors. These simulations have revealed promising binding affinities for certain therapeutic areas, prompting further experimental validation. The integration of machine learning algorithms has accelerated this process by predicting optimal modifications to enhance potency and selectivity.

Synthetic approaches to 4-(1H-Indol-3-yl)butan-2-one have evolved significantly over the past decade. Traditional methods often relied on multi-step sequences involving Grignard reactions or cross-coupling techniques. However, modern methodologies emphasize atom economy and sustainability. Catalytic processes, including transition-metal-catalyzed reactions, have become increasingly popular for their efficiency and reduced waste generation. For example, palladium-catalyzed C-H activation has been utilized to construct the butanone-indole linkage in a single step, showcasing the progress in synthetic organic chemistry.

The pharmaceutical industry has shown particular interest in derivatives of 4-(1H-Indol-3-yl)butan-2-one due to their reported biological activities. Preclinical studies have indicated that certain analogs exhibit anti-inflammatory properties by modulating key signaling pathways. Additionally, their interaction with serotonin receptors has been explored as a potential treatment for mood disorders. These findings underscore the compound’s significance as a building block for innovative therapeutics.

From an industrial perspective, scaling up the synthesis of 4-(1H-Indol-3-ytl)butan -2-one presents both challenges and opportunities. Continuous flow chemistry has emerged as a viable alternative to batch processing, offering improved reproducibility and scalability while minimizing solvent usage. Furthermore, green chemistry principles are being increasingly adopted, with efforts focused on optimizing reaction conditions to reduce energy consumption and environmental impact.

The future directions for research on 4-(1H Indol -3 -ytl)butan -2-one are multifaceted. Exploration into its role as a chiral building block remains an active area of investigation, with implications for asymmetric synthesis and enantioselective drug development. Additionally, interdisciplinary approaches combining organic chemistry with materials science are being explored to expand its applications beyond traditional pharmaceuticals.

In conclusion,4-(1H Indol -3 -ytl)butan -2-one (CAS No 5541 89 9) stands as a testament to the ingenuity within modern chemical research Its unique structure offers a rich palette for medicinal chemists to explore while advancements in synthetic techniques continue to unlock new possibilities Its growing prominence underscores its importance as both an academic subject and an industrial asset paving way toward innovative therapeutics

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